N-(3-Iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide
Description
N-(3-Iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide is a pyrazolo-pyridine derivative featuring an iodine substituent at the 3-position of the pyrazole ring, a tetrahydropyran (THP) protecting group at the 1-position, and an acetamide moiety at the 6-position.
Properties
Molecular Formula |
C13H15IN4O2 |
|---|---|
Molecular Weight |
386.19 g/mol |
IUPAC Name |
N-[3-iodo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridin-6-yl]acetamide |
InChI |
InChI=1S/C13H15IN4O2/c1-8(19)16-11-6-10-9(7-15-11)13(14)17-18(10)12-4-2-3-5-20-12/h6-7,12H,2-5H2,1H3,(H,15,16,19) |
InChI Key |
JHBNTUQISKKFRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C2C(=C1)N(N=C2I)C3CCCCO3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key molecular parameters of N-(3-Iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide and its analogs:
Key Observations :
- The iodine atom significantly increases molecular weight (~370 vs. 276–295 for methyl/chloro analogs), which may influence solubility and pharmacokinetics.
- Methyl substitution (electron-donating) contrasts with chloro/iodo (electron-withdrawing), affecting reactivity in coupling reactions or binding affinity in drug-target interactions .
Functional and Application Differences
- Methyl Derivative : The methyl group’s small size and lipophilicity may favor membrane permeability, making it suitable for central nervous system (CNS) targets .
- Chloro Derivative : Chlorine’s moderate electronegativity enhances stability against oxidative metabolism, common in antiviral or anticancer scaffolds .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(3-Iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including pyrazole core formation, iodination, and acylation. Critical factors include:
-
Temperature control : Maintaining 0–5°C during acylation to prevent side reactions (e.g., hydrolysis of the tetrahydropyran group) .
-
Catalyst selection : Use of palladium catalysts for cross-coupling reactions to introduce the iodinated pyridine moiety .
-
Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
-
Yield improvement : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >90% purity .
Data Table 1 : Common Synthesis Routes
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regioselectivity of iodination and acetamide formation. For example, the tetrahydropyran proton signals appear as multiplet peaks at δ 3.5–4.0 ppm .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) monitor purity (>95%) and detect trace impurities .
- X-ray Crystallography : Resolves stereochemistry; hydrogen bonding patterns (e.g., N–H···O interactions) stabilize the crystal lattice .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:
-
Standardized assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and positive controls .
-
Structural validation : Compare crystallographic data (e.g., dihedral angles of the pyrazole ring) with analogs to confirm conformational stability .
-
Meta-analysis : Cross-reference IC values from peer-reviewed studies (e.g., PubChem BioAssay data) .
Data Table 2 : Comparative Bioactivity of Structural Analogs
Compound Target (e.g., Kinase) IC (nM) Structural Variance Reference Parent compound CDK2 120 ± 15 – 3-Bromo analog CDK2 250 ± 30 Bromine substitution reduces binding affinity De-iodinated analog CDK2 >1000 Loss of iodine disrupts hydrophobic interactions
Q. What computational approaches predict the mechanism of action for this compound?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., ATP-binding pockets). The iodine atom’s van der Waals radius enhances hydrophobic binding .
- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns; RMSD <2 Å indicates stable binding .
- QSAR Models : Correlate substituent electronegativity (e.g., iodine vs. bromine) with activity trends .
Q. How do structural modifications impact solubility and bioavailability?
- Methodological Answer :
- LogP optimization : Introducing polar groups (e.g., hydroxyl) on the tetrahydropyran ring improves aqueous solubility .
- Salt formation : HCl or sodium salts enhance dissolution rates in pharmacokinetic studies .
- Prodrug strategies : Masking the acetamide as an ester increases intestinal absorption .
Q. What strategies resolve synthetic challenges like iodide instability?
- Methodological Answer :
- Light protection : Use amber glassware to prevent photodeiodination .
- Inert atmosphere : Nitrogen or argon prevents oxidation during acylation .
- Alternative iodination agents : ICl in acetic acid minimizes byproducts compared to NIS .
Data Contradiction Analysis
Q. Why do different studies report conflicting yields for the iodination step?
- Methodological Answer : Variations arise from reagent purity and reaction scale.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
